molecular formula C14H15ClN4O2S B2495332 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034398-74-6

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2495332
CAS No.: 2034398-74-6
M. Wt: 338.81
InChI Key: SPKOOLCVIVCEQD-UHFFFAOYSA-N
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Description

The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a synthetic organic molecule known for its versatile applications in scientific research. Its unique structure, which includes a chloropyrimidine moiety, a piperidine ring, and a thiazole group, makes it a valuable tool in various fields such as drug discovery, organic synthesis, and molecular biology.

Scientific Research Applications

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone: has several applications in scientific research:

    Drug Discovery: It is used as a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Molecular Biology: It is employed in studies involving protein-ligand interactions and enzyme kinetics.

    Industrial Applications: Used in the development of agrochemicals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone typically involves multiple steps:

    Formation of the Chloropyrimidine Intermediate: The initial step involves the chlorination of pyrimidine to form 5-chloropyrimidine. This can be achieved using reagents like phosphorus oxychloride (POCl3) under reflux conditions.

    Piperidine Derivative Formation: The next step involves the reaction of the chloropyrimidine with piperidine to form the piperidinyl-pyrimidine intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Thiazole Coupling: The final step involves coupling the piperidinyl-pyrimidine intermediate with 4-methylthiazole. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent side reactions.

    Substitution: Performed in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Comparison with Similar Compounds

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone: can be compared with other similar compounds, such as:

    (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanol: Differing by the presence of a hydroxyl group instead of a carbonyl group.

    (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)ethanone: Differing by the length of the carbon chain.

These comparisons highlight the unique structural features and reactivity of This compound , making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-9-12(22-8-18-9)13(20)19-4-2-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,8,11H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKOOLCVIVCEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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